molecular formula C10H16N2O2S2 B10886181 1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine

1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine

Cat. No.: B10886181
M. Wt: 260.4 g/mol
InChI Key: IMMIRIXICIFVOZ-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a methylsulfonyl group and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine typically involves the reaction of piperazine with methylsulfonyl chloride and 2-thienylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The methylsulfonyl group can be reduced to a methylsulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methylsulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfonyl)-4-(2-furylmethyl)piperazine
  • 1-(Methylsulfonyl)-4-(2-pyridylmethyl)piperazine
  • 1-(Methylsulfonyl)-4-(2-phenylmethyl)piperazine

Uniqueness

1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine is unique due to the presence of the thienylmethyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2O2S2

Molecular Weight

260.4 g/mol

IUPAC Name

1-methylsulfonyl-4-(thiophen-2-ylmethyl)piperazine

InChI

InChI=1S/C10H16N2O2S2/c1-16(13,14)12-6-4-11(5-7-12)9-10-3-2-8-15-10/h2-3,8H,4-7,9H2,1H3

InChI Key

IMMIRIXICIFVOZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC=CS2

Origin of Product

United States

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